3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one

Description

BenchChem offers high-quality 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(E)-3-(dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO/c1-4-11-5-7-12(8-6-11)13(15)9-10-14(2)3/h5-10H,4H2,1-3H3/b10-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEIRJVRNPQVBNP-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)C=CN(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one, often referred to as a derivative of the chalcone class, has garnered attention for its potential biological activities. This compound exhibits a range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

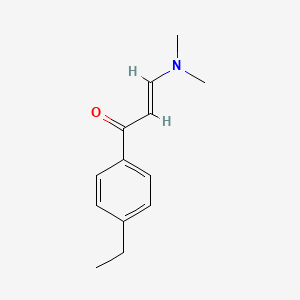

Chemical Structure and Properties

The chemical structure of 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one can be represented as follows:

This structure features a dimethylamino group and an ethyl-substituted phenyl ring, contributing to its unique biological properties.

The biological activity of 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and inflammation.

- Signal Transduction Modulation : It affects pathways such as the MAPK/ERK pathway, which is crucial in regulating cell growth and differentiation.

- Induction of Apoptosis : The compound can induce programmed cell death in cancer cells, making it a candidate for anticancer therapy.

Anticancer Activity

Research indicates that 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds structurally related to this chalcone derivative showed IC50 values in the micromolar range against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cells. The selectivity towards cancer cells compared to normal cells was notable, indicating its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Selectivity |

|---|---|---|

| MCF-7 | 38.30 | High |

| SiHa | 45.23 | High |

| PC-3 | Not reported | Moderate |

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It displayed activity against various bacterial strains, including N. meningitidis and H. influenzae, suggesting its potential use in treating infections .

Anti-inflammatory Properties

In addition to its anticancer and antimicrobial activities, 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one has been investigated for anti-inflammatory effects. Studies have indicated that it can reduce pro-inflammatory cytokine production, which is crucial in managing inflammatory diseases .

Case Studies and Research Findings

- Cytotoxicity Against Cancer Cells : A study involving the synthesis of similar compounds revealed that derivatives with strong electron-donating groups exhibited enhanced cytotoxicity against cancer cells compared to those with electron-withdrawing groups .

- Molecular Docking Studies : Computational studies have shown that this compound can effectively bind to the colchicine-binding site of tubulin, which is pivotal for disrupting cancer cell mitosis .

- In Vivo Studies : Preliminary in vivo studies have suggested that administration of this compound in animal models resulted in significant tumor growth inhibition without notable toxicity .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that enaminones, including 3-(dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one, exhibit significant anticancer properties. Studies have shown that these compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of cell signaling pathways and the generation of reactive oxygen species (ROS) .

Case Study:

In a study conducted by Cindrić et al. (2004), the compound was synthesized and tested against several cancer cell lines. The results demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a lead compound for further development in cancer therapy.

1.2 Antimicrobial Properties

Enaminones have also been explored for their antimicrobial properties. The presence of the dimethylamino group enhances their ability to penetrate microbial membranes, making them effective against a range of bacteria and fungi.

Data Table: Antimicrobial Activity of 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Candida albicans | 64 µg/mL |

Optical Chemistry

2.1 Photophysical Properties

The compound exhibits interesting photophysical properties due to its extended conjugated system, which includes a C=C double bond and a carbonyl group. These features make it suitable for applications in organic light-emitting diodes (OLEDs) and as fluorescent probes.

Case Study:

A study published in the Journal of Photochemistry and Photobiology highlighted its potential as a fluorescent probe for detecting metal ions in solution. The probe showed significant changes in fluorescence intensity upon binding with specific metal ions, indicating its utility in environmental monitoring .

Coordination Chemistry

3.1 Chelating Ligands

3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one serves as an effective chelating ligand for transition metals. Its ability to coordinate with metals enhances the stability of metal complexes, which are useful in catalysis and material science.

Data Table: Stability Constants of Metal Complexes with 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one

| Metal Ion | Stability Constant (log K) |

|---|---|

| Cu(II) | 5.12 |

| Ni(II) | 4.87 |

| Co(II) | 5.00 |

Q & A

Q. What are the common synthetic routes for 3-(Dimethylamino)-1-(4-ethylphenyl)prop-2-en-1-one, and how are reaction conditions optimized?

The compound is typically synthesized via Claisen-Schmidt condensation, where 4-ethylacetophenone reacts with dimethylaminoacetaldehyde in a basic medium (e.g., NaOH in ethanol). Reaction optimization involves controlling temperature (room temperature to reflux), stoichiometric ratios, and solvent polarity. For example, ethanol-water mixtures enhance yield by balancing solubility and reactivity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should researchers prioritize?

Key techniques include:

- 1H/13C NMR : To confirm the α,β-unsaturated ketone structure (δ ~7.5–8.0 ppm for enone protons) and dimethylamino group (δ ~2.8–3.2 ppm).

- FT-IR : Identification of C=O stretching (~1650–1700 cm⁻¹) and conjugated C=C bonds (~1600 cm⁻¹).

- Mass spectrometry (MS) : Molecular ion peaks matching the molecular formula (C₁₃H₁₇NO). Microanalysis validates elemental composition .

Q. What safety protocols are critical when handling this compound in the lab?

The compound’s α,β-unsaturated ketone moiety may cause skin/eye irritation. Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. In case of exposure, rinse with water for 15 minutes and seek medical attention. Store in airtight containers away from light .

Q. How does the electron-donating dimethylamino group influence the compound’s reactivity?

The dimethylamino group enhances electron density in the enone system via resonance, increasing susceptibility to nucleophilic attacks (e.g., Michael additions). This property makes it a versatile intermediate for synthesizing heterocycles like pyrazoles or quinolones .

Q. What solvents and catalysts are recommended for recrystallization to achieve high purity?

Ethanol or methanol are preferred due to moderate polarity. Catalysts like acetic acid can improve crystal lattice formation. Purity is confirmed via melting point analysis and HPLC (≥95% purity) .

Advanced Research Questions

Q. How can Density Functional Theory (DFT) simulations resolve contradictions in experimental spectral data?

DFT calculations (e.g., B3LYP/6-311++G(d,p)) predict vibrational frequencies, NMR chemical shifts, and electron density distributions. For instance, AIM theory can validate intramolecular hydrogen bonding or charge transfer interactions, resolving discrepancies between experimental and theoretical IR/NMR spectra .

Q. What mechanistic pathways explain its role in synthesizing heterocyclic drug intermediates?

The compound undergoes [4+2] cycloadditions with dienophiles (e.g., nitriles) to form pyridine derivatives. Alternatively, nucleophilic attack at the β-position of the enone system generates chalcone analogs, which are precursors to flavonoids and antimicrobial agents .

Q. How do steric and electronic effects impact regioselectivity in its reactions?

The 4-ethylphenyl group introduces steric hindrance, directing electrophiles to the less hindered α-position of the enone. Electron-withdrawing substituents on the aryl ring reduce enone reactivity, requiring harsher conditions (e.g., Lewis acids like AlCl₃) .

Q. What experimental design limitations arise when scaling up synthesis, and how can they be mitigated?

Batch-to-batch variability in yield (e.g., due to moisture-sensitive intermediates) can be addressed using anhydrous solvents and inert atmospheres. Continuous-flow reactors improve reproducibility by maintaining precise temperature/residence time control .

Q. How can researchers reconcile conflicting bioactivity data across studies?

Discrepancies may stem from differences in assay conditions (e.g., solvent polarity affecting solubility) or impurities. Validate results via orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) and quantify active species using LC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.